1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One
Description
Properties
IUPAC Name |
1-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(13)8-5-10-11(6-9(8)12)15-4-2-3-14-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHAIZGEDARWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1Br)OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379639 | |
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-35-3 | |
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The parent compound (1.0 equiv) is dissolved in a halogenated solvent (e.g., dichloromethane or chloroform) and treated with bromine (Br₂, 1.1 equiv) or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. Lewis acids such as FeBr₃ or AlCl₃ may catalyze the reaction to enhance regioselectivity toward the 8-position. The reaction typically proceeds at 0–25°C for 4–6 hours, yielding the brominated product after purification via column chromatography (hexane/ethyl acetate).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Catalyst | FeBr₃ (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 6 hours |
| Yield | 68–72% |
Regioselectivity is influenced by the electron-donating effects of the acetyl group, which directs bromination to the para position (8-position) on the aromatic ring.
Tandem Oxidation-Iodolactonization Strategy
A novel approach reported in ACS Omega (2024) utilizes a tandem oxidation and iodolactonization reaction to construct the benzodioxepin framework while introducing halogen atoms. This method is particularly effective for generating iodinated intermediates, which can be further functionalized to brominated derivatives.
General Procedure
-
Substrate Preparation : 2-O-tethered alkenyl benzaldehydes are synthesized by reacting 2-hydroxybenzaldehyde derivatives with propargyl or allyl bromides in the presence of K₂CO₃ in DMF.
-
Oxidation-Iodolactonization : The aldehyde is oxidized to a carboxylic acid using CuI (10 mol%) and tert-butyl hydroperoxide (TBHP, 2.0 equiv) in acetonitrile at 70°C. Subsequent iodolactonization forms the benzodioxepinone core.
-
Bromination : The iodinated product undergoes halogen exchange using NaBr or HBr in acetic acid to replace iodine with bromine.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Oxidizing Agent | TBHP (2.0 equiv) |
| Solvent | Acetonitrile |
| Temperature | 70°C |
| Reaction Time | 12–20 hours |
| Yield (Overall) | 55–65% |
This method offers modularity for introducing diverse halogens but requires additional steps for bromine incorporation.
Catalytic Cyclization of Brominated Precursors
An alternative route involves constructing the benzodioxepin ring from pre-brominated intermediates. For example, 8-bromo-2,3-dihydroxyacetophenone can undergo cyclization with 1,3-dibromopropane under basic conditions to form the seven-membered ring.
Reaction Mechanism
-
Alkylation : The dihydroxyacetophenone reacts with 1,3-dibromopropane in the presence of K₂CO₃, forming a di-ether intermediate.
-
Cyclization : Intramolecular Williamson ether synthesis closes the ring, yielding the benzodioxepin skeleton.
Key Data:
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | DMF |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| Yield | 60–65% |
This method avoids direct aromatic bromination but requires precise control over stoichiometry to prevent over-alkylation.
Purification and Characterization
Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate (9:1 to 4:1) as the eluent. Key characterization data include:
-
¹H NMR (CDCl₃): δ 7.45 (s, 1H, Ar-H), 4.35–4.20 (m, 2H, OCH₂), 3.85–3.70 (m, 2H, OCH₂), 2.60 (s, 3H, COCH₃), 2.10–1.90 (m, 2H, CH₂).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Direct Bromination | Simple, one-step procedure | Moderate regioselectivity | 68–72% |
| Tandem Oxidation | Modular halogen incorporation | Multi-step, requires CuI/TBHP | 55–65% |
| Catalytic Cyclization | Avoids aromatic bromination | Complex precursor synthesis | 60–65% |
Chemical Reactions Analysis
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction produces alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity:
Recent studies have highlighted the anti-inflammatory properties of derivatives of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One. A notable study synthesized novel 3-Aryl derivatives and evaluated their anti-inflammatory effects. The results indicated significant activity against inflammation markers, suggesting potential therapeutic uses in treating inflammatory diseases .
Neuroprotective Effects:
Research has also suggested that compounds related to this benzodioxepin structure may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neural cells. Such findings open avenues for developing treatments for neurodegenerative disorders .
Organic Synthesis
Building Block in Organic Synthesis:
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its bromine atom provides a site for further substitution reactions, enhancing its utility in synthetic pathways.
Material Science
Polymer Chemistry:
In material science, derivatives of this compound are being explored for their potential application in polymer chemistry. The unique structural features allow for the development of new polymers with specific properties such as enhanced thermal stability and chemical resistance.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxepin ring system play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Commercial and Research Status
- Discontinued Derivatives: Compounds such as (2E)-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(dimethylamino)prop-2-en-1-one were discontinued due to unclear efficacy or synthesis challenges .
Biological Activity
1-(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)Ethan-1-One, with the CAS number 175136-35-3, is a compound that belongs to the class of benzodioxepins. Its unique structure endows it with various biological activities that have been the subject of recent research. This article aims to explore the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H11BrO3
- Molecular Weight : 271.11 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC(=O)C1=CC2=C(OCCCO2)C=C1Br
Antimicrobial Activity
Research indicates that derivatives of benzodioxepins exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including multidrug-resistant (MDR) bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2–64 μg/mL, demonstrating their potential as new antimicrobial agents .
Anticancer Properties
The anticancer activity of benzodioxepin derivatives has also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Specific derivatives have been noted for their ability to inhibit tumor growth in animal models .
Anti-inflammatory Effects
The anti-inflammatory potential of benzodioxepin derivatives has been documented in several studies. These compounds are believed to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of disease .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Serbian Chemical Society, researchers synthesized and tested several benzodioxepin derivatives for their antimicrobial activity. The results indicated that certain compounds exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further investigation into the mechanisms underlying these effects and the potential for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent publication in MDPI explored the anticancer properties of benzodioxepin derivatives. The study demonstrated that specific compounds could effectively inhibit cancer cell proliferation and induce apoptosis through caspase activation. The findings suggest that these compounds may serve as lead candidates for further development into anticancer drugs .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are established for 1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via electrophilic bromination of its non-brominated precursor, 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6), using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Optimized conditions include controlling temperature (0–25°C) and using solvents such as dichloromethane or carbon tetrachloride. Yield improvements are observed with catalytic FeCl₃ or light initiation .
- Validation : Confirm regioselectivity (bromination at position 8) using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C8, ketone at C7) and benzodioxepin ring conformation.
- Mass Spectrometry : HRMS confirms molecular weight (C₁₁H₁₁BrO₃, theoretical ~287.07 g/mol) and isotopic patterns for bromine.
- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>95% as per typical synthetic standards) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what methodologies enhance selectivity?
- Methodology : The bromine atom enables Suzuki-Miyaura coupling with aryl boronic acids. Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF/water mixtures at 80–100°C. Selectivity is improved by steric shielding of the ketone group (e.g., using trimethylsilyl protection) to prevent side reactions at the carbonyl .
- Data Analysis : Monitor reaction progress via TLC and isolate products using column chromatography. Compare yields with/without protective groups to quantify selectivity improvements .
Q. What strategies resolve contradictions in reported reactivity or stability under varying experimental conditions?
- Methodology :
- Controlled Replicates : Systematically vary parameters (e.g., solvent polarity, temperature) to identify stability thresholds. For example, polar aprotic solvents (DMF) may stabilize intermediates but accelerate decomposition at elevated temperatures.
- Advanced Analytics : Use differential scanning calorimetry (DSC) to study thermal stability and LC-MS to detect degradation products.
- Case Study : Conflicting reports on ketone reduction efficiency can be resolved by comparing NaBH₄ (low selectivity) versus chiral catalysts (e.g., Corey-Bakshi-Shibata) for stereocontrolled alcohol synthesis .
Q. What computational models predict the compound’s conformation and electronic properties?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, dihedral strains in the benzodioxepin ring, and electron density around the bromine atom.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess solubility trends (e.g., in DMSO vs. chloroform).
- Validation : Compare computational results with X-ray crystallography data (if available) or experimental spectroscopic shifts .
Notes on Data Interpretation
- Contradictory Reactivity : Discrepancies in cross-coupling yields may arise from trace moisture or oxygen. Use Schlenk-line techniques for moisture-sensitive reactions .
- Purity Thresholds : Purity >95% (by HPLC) is critical for reproducibility in biological assays; impurities like dehalogenated byproducts can skew pharmacological results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
